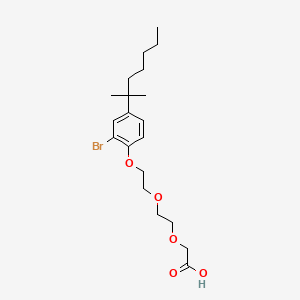![molecular formula C24H25NOSSn B14330743 1-{[(Triphenylstannyl)sulfanyl]carbonyl}piperidine CAS No. 110483-36-8](/img/structure/B14330743.png)
1-{[(Triphenylstannyl)sulfanyl]carbonyl}piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{[(Triphenylstannyl)sulfanyl]carbonyl}piperidine is a complex organotin compound that features a piperidine ring bonded to a triphenylstannyl group via a sulfanylcarbonyl linkage
Métodos De Preparación
The synthesis of 1-{[(Triphenylstannyl)sulfanyl]carbonyl}piperidine typically involves the reaction of triphenylstannyl chloride with a piperidine derivative under specific conditions. The reaction is often carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
1-{[(Triphenylstannyl)sulfanyl]carbonyl}piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.
Substitution: The triphenylstannyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-{[(Triphenylstannyl)sulfanyl]carbonyl}piperidine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.
Biology: The compound’s organotin moiety makes it a candidate for studying the biological activity of organotin compounds, which are known for their antimicrobial and antifungal properties.
Medicine: Research into the potential therapeutic applications of organotin compounds includes their use as anticancer agents.
Industry: The compound may be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mecanismo De Acción
The mechanism by which 1-{[(Triphenylstannyl)sulfanyl]carbonyl}piperidine exerts its effects involves the interaction of the triphenylstannyl group with biological molecules. The organotin moiety can bind to proteins and enzymes, potentially inhibiting their activity. The sulfanylcarbonyl linkage may also play a role in the compound’s reactivity and interaction with other molecules.
Comparación Con Compuestos Similares
Similar compounds to 1-{[(Triphenylstannyl)sulfanyl]carbonyl}piperidine include other organotin compounds such as triphenyltin chloride and triphenyltin hydroxide. These compounds share the triphenylstannyl group but differ in their additional functional groups and overall structure. The uniqueness of this compound lies in its specific combination of a piperidine ring and a sulfanylcarbonyl linkage, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
110483-36-8 |
|---|---|
Fórmula molecular |
C24H25NOSSn |
Peso molecular |
494.2 g/mol |
Nombre IUPAC |
S-triphenylstannyl piperidine-1-carbothioate |
InChI |
InChI=1S/C6H11NOS.3C6H5.Sn/c8-6(9)7-4-2-1-3-5-7;3*1-2-4-6-5-3-1;/h1-5H2,(H,8,9);3*1-5H;/q;;;;+1/p-1 |
Clave InChI |
RJJBKPZOGMIIKU-UHFFFAOYSA-M |
SMILES canónico |
C1CCN(CC1)C(=O)S[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


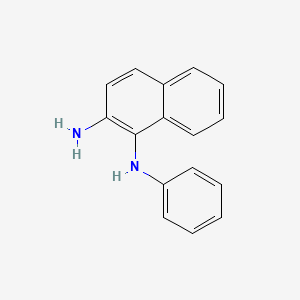
![2-[tert-Butyl(dimethyl)silyl]-2-diazonio-1-methoxyethen-1-olate](/img/structure/B14330680.png)
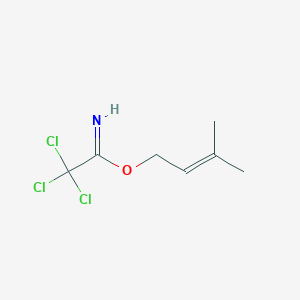
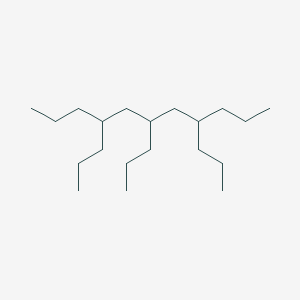
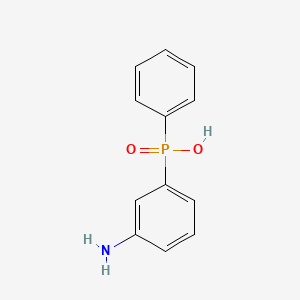
![2-{[(Naphthalen-1-yl)methoxy]methyl}-1,4,7,10-tetraoxacyclododecane](/img/structure/B14330698.png)
![Pyridine, 4-[1-(3,5-dichlorophenyl)-4,5-dihydro-1H-1,2,3-triazol-5-yl]-](/img/structure/B14330714.png)
![N-(3-amino-3-iminopropyl)-4-[[4-[[2-(diaminomethylideneamino)acetyl]amino]-1-methylpyrrole-2-carbonyl]amino]-1-methylimidazole-2-carboxamide;sulfuric acid](/img/structure/B14330721.png)
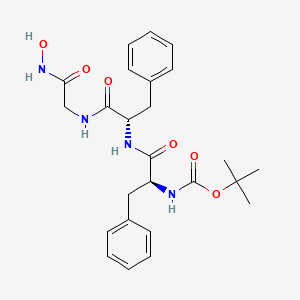
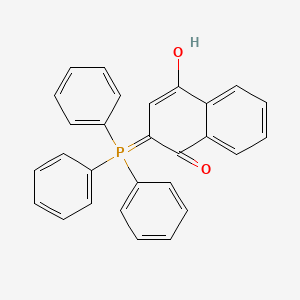
![{[1,1,1,3,3,4,4,5,5,5-Decafluoro-2-(trifluoromethyl)pentan-2-yl]sulfanyl}benzene](/img/structure/B14330735.png)
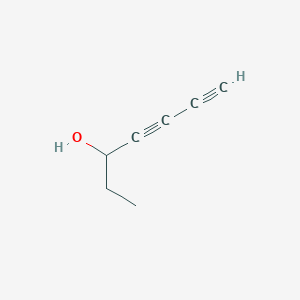
![1-(1-Benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridin-2-yl)ethan-1-one](/img/structure/B14330741.png)
